tert-Butyl (4-bromo-2-methylphenyl)carbamate

Description

BenchChem offers high-quality tert-Butyl (4-bromo-2-methylphenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (4-bromo-2-methylphenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

tert-butyl N-(4-bromo-2-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c1-8-7-9(13)5-6-10(8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMUXMKPOXRAYSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370849 | |

| Record name | tert-Butyl (4-bromo-2-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306937-14-4 | |

| Record name | 1,1-Dimethylethyl N-(4-bromo-2-methylphenyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306937-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (4-bromo-2-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Comprehensive Technical Guide to tert-Butyl (4-bromo-2-methylphenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Intermediate in Modern Organic Synthesis

tert-Butyl (4-bromo-2-methylphenyl)carbamate, identified by the CAS Number 306937-14-4 , is a pivotal chemical intermediate widely utilized in the fields of medicinal chemistry and organic synthesis.[1][2] Its structure incorporates a bromine atom and a tert-butoxycarbonyl (Boc) protected amine on a methyl-substituted phenyl ring. This unique combination of functional groups makes it a versatile building block for the construction of complex molecular architectures, particularly in the development of novel pharmaceutical agents.[3] The Boc protecting group provides stability under various reaction conditions, such as those involving nucleophiles and bases, while allowing for facile deprotection under acidic conditions, enabling selective and sequential chemical transformations.[4][5] The presence of the bromine atom offers a reactive handle for a multitude of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation.[6][7][8] This guide provides an in-depth overview of its properties, a detailed synthesis protocol, and its applications in drug discovery and development.

Physicochemical Properties

The physical and chemical properties of tert-butyl (4-bromo-2-methylphenyl)carbamate are crucial for its handling, storage, and application in synthesis. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 306937-14-4 | , |

| Molecular Formula | C₁₂H₁₆BrNO₂ | |

| Molecular Weight | 286.17 g/mol | |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 93 °C | |

| Boiling Point | 294.7 °C (Predicted) | |

| Density | 1.356 g/cm³ (Predicted) | |

| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. |

Synthesis Protocol: N-Boc Protection of 4-Bromo-2-methylaniline

The synthesis of tert-butyl (4-bromo-2-methylphenyl)carbamate is most commonly achieved through the N-protection of 4-bromo-2-methylaniline using di-tert-butyl dicarbonate (Boc₂O). This reaction is a robust and high-yielding procedure, fundamental in organic synthesis for masking the reactivity of an amine group.[4][5]

Causality of Experimental Choices:

-

Starting Material : 4-Bromo-2-methylaniline serves as the precursor, providing the core aromatic structure.[3][]

-

Protecting Reagent : Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice for introducing the Boc group due to its commercial availability, ease of handling, and the clean byproducts of the reaction (tert-butanol and CO₂).[5]

-

Solvent : A polar aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) is typically used to dissolve both the aniline and Boc₂O. Water can also be used as a co-solvent in some procedures to facilitate the reaction.[10][11]

-

Base (Optional but Recommended) : While the reaction can proceed without a base, the inclusion of a mild base such as triethylamine (NEt₃) or sodium bicarbonate (NaHCO₃) is recommended. The base neutralizes the acidic proton of the amine, enhancing its nucleophilicity and driving the reaction to completion.

-

Temperature : The reaction is typically conducted at room temperature, which is sufficient for the reaction to proceed at a reasonable rate without promoting side reactions.

Experimental Workflow Diagram:

Sources

- 1. synchem.de [synchem.de]

- 2. 306937-14-4 Cas No. | 4-Bromo-2-methylaniline, N-BOC protected | Apollo [store.apolloscientific.co.uk]

- 3. nbinno.com [nbinno.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. BOC Protection and Deprotection [bzchemicals.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tcichemicals.com [tcichemicals.com]

- 10. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. beilstein-journals.org [beilstein-journals.org]

physical properties of tert-Butyl (4-bromo-2-methylphenyl)carbamate

An In-Depth Technical Guide to the Physical Properties of tert-Butyl (4-bromo-2-methylphenyl)carbamate

Introduction

tert-Butyl (4-bromo-2-methylphenyl)carbamate is a vital intermediate in the landscape of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique structure, featuring a bromine atom ripe for cross-coupling reactions and a Boc-protected amine group, makes it a versatile building block for constructing complex molecular architectures.[1][2] The tert-butyloxycarbonyl (Boc) protecting group is renowned for its stability under various conditions and its straightforward removal under acidic protocols, offering chemists precise control in multi-step syntheses.[3][4]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed examination of the core physical and chemical properties of tert-Butyl (4-bromo-2-methylphenyl)carbamate, outlines robust experimental protocols for its characterization, and explains the scientific rationale behind these analytical choices. The aim is to equip scientists with the foundational knowledge required to effectively utilize this compound in their research and development endeavors.

Chemical Identity and Molecular Structure

A precise understanding of the compound's structure is fundamental to interpreting its physical properties and reactivity.

-

IUPAC Name: tert-butyl N-(4-bromo-2-methylphenyl)carbamate[5]

-

Molecular Formula: C12H16BrNO2[6]

-

Synonyms: 1,1-Dimethylethyl N-(4-bromo-2-methylphenyl)carbamate, Carbamic acid, (4-bromo-2-methylphenyl)-, 1,1-dimethylethyl ester[5]

The molecule's architecture consists of a central benzene ring substituted with a bromine atom, a methyl group, and a Boc-protected amine. This arrangement dictates its solubility, reactivity, and spectroscopic signature.

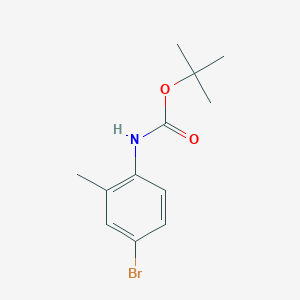

Caption: Molecular structure of tert-Butyl (4-bromo-2-methylphenyl)carbamate.

Physicochemical Properties

The physical properties of a compound are critical for determining its handling, storage, and application in chemical reactions. All quantitative data are summarized in the table below for ease of reference.

| Property | Value | Source |

| Molecular Weight | 286.17 g/mol | [6] |

| Appearance | White to off-white solid/powder | Inferred from typical carbamates[8][9] |

| Melting Point | 93 °C | [1][5] |

| Boiling Point (Predicted) | 294.7 °C at 760 mmHg | [1][5] |

| Density (Predicted) | 1.356 g/cm³ | [1][5] |

| Solubility | Soluble in common organic solvents | [1] |

| XLogP3 | 4.1775 | [5] |

| PSA (Polar Surface Area) | 38.33 Ų | [5] |

Discussion of Properties

-

Melting Point: The defined melting point of 93 °C indicates a crystalline solid at room temperature. A sharp melting range is a primary indicator of high purity, a critical parameter for drug development professionals to avoid introducing unintended variables into subsequent synthetic steps or biological assays.

-

Solubility: High solubility in common organic solvents such as dichloromethane (DCM), ethyl acetate, and methanol is a direct consequence of the molecule's structure, which contains both a nonpolar aromatic ring and a moderately polar carbamate group.[1] This property is advantageous for its use in a wide range of solution-phase chemical reactions.

-

XLogP3: This value, a measure of lipophilicity, is relatively high at 4.1775, suggesting a preference for nonpolar environments.[5] In drug development, lipophilicity is a key parameter influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Polar Surface Area (PSA): The PSA of 38.33 Ų is relatively small, which, combined with its lipophilicity, suggests good potential for membrane permeability.[5]

Spectroscopic and Analytical Characterization

Structural elucidation and purity confirmation rely on a suite of spectroscopic techniques. The following sections detail the expected spectral characteristics of tert-Butyl (4-bromo-2-methylphenyl)carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

-

Aromatic Protons (Ar-H): Three signals in the aromatic region (~7.0-7.5 ppm). Due to the substitution pattern, they will appear as a doublet, a singlet (or narrow doublet), and a doublet of doublets, reflecting their coupling with each other.

-

Amine Proton (N-H): A broad singlet around 6.5-7.0 ppm, which is exchangeable with D₂O.

-

Methyl Protons (Ar-CH₃): A sharp singlet around 2.2-2.4 ppm, integrating to three protons.

-

tert-Butyl Protons (-C(CH₃)₃): A sharp, prominent singlet at approximately 1.5 ppm, integrating to nine protons.[8]

-

-

¹³C NMR: The carbon spectrum will provide a map of the carbon skeleton.

-

Aromatic Carbons: Six distinct signals in the ~115-140 ppm range. The carbon attached to the bromine will be shifted to a lower field (~115-120 ppm).

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around 152-155 ppm.[8]

-

Quaternary tert-Butyl Carbon (-C(CH₃)₃): A signal around 80-82 ppm.[8]

-

tert-Butyl Methyl Carbons (-C(CH₃)₃): A single, intense signal around 28 ppm.[8]

-

Aromatic Methyl Carbon (Ar-CH₃): A signal in the aliphatic region, typically ~17-20 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

-

N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹.

-

C-H Stretch (Aromatic & Aliphatic): Multiple peaks between 2850-3100 cm⁻¹.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹, characteristic of the carbamate group.

-

C-N Stretch & N-H Bend: Absorptions in the 1500-1550 cm⁻¹ region.

-

C-O Stretch (Ester): Strong peaks in the 1150-1250 cm⁻¹ region.

-

C-Br Stretch: A peak in the fingerprint region, typically between 500-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Molecular Ion Peak (M⁺): The spectrum will exhibit a characteristic pair of peaks for the molecular ion due to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br), which have nearly equal natural abundance. This results in two peaks of almost identical intensity at m/z 285 and 287.

-

Key Fragmentation: A prominent fragment is expected from the loss of the tert-butyl group (C₄H₉), resulting in a peak at m/z [M-57]⁺. Further fragmentation may involve the loss of CO₂ from the carbamate moiety.

Experimental Protocols and Workflows

To ensure the quality and identity of tert-Butyl (4-bromo-2-methylphenyl)carbamate, a systematic analytical workflow is essential.

Workflow for Quality Control and Characterization

The following diagram illustrates a self-validating workflow for the characterization of a newly synthesized or procured batch of the compound.

Caption: A standard quality control workflow for chemical compound validation.

Protocol 1: Melting Point Determination

Causality: This protocol verifies the compound's identity and provides a rapid assessment of its purity. Impurities typically depress and broaden the melting range.

-

Finely crush a small amount of the crystalline sample.

-

Pack the powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the sample rapidly to about 15-20 °C below the expected melting point (93 °C).

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). A pure sample should have a sharp melting range of < 2 °C.

Protocol 2: NMR Sample Preparation (for ¹H and ¹³C)

Causality: Proper sample preparation is critical for obtaining high-resolution spectra for unambiguous structural confirmation.

-

Weigh approximately 5-10 mg of the compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known internal standard (e.g., 0.03% Tetramethylsilane, TMS).

-

Vortex the vial until the sample is completely dissolved.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Ensure the solution height in the tube is sufficient for the instrument's detector (typically ~4-5 cm).

-

Cap the NMR tube and place it in the NMR spectrometer for analysis.

Applications in Drug Development and Synthesis

The directly enable its primary application as a synthetic intermediate.

-

Boc-Protection: The carbamate group serves as a robust protecting group for the aniline nitrogen.[4][10] Its stability allows for chemical modifications at other parts of the molecule, such as the bromine atom, without affecting the amine. The group can then be cleanly removed with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to reveal the free amine for subsequent reactions, such as amide bond formation.[3]

-

Aryl Bromide Handle: The bromine atom is a key functional handle for carbon-carbon and carbon-nitrogen bond-forming reactions. It readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction (for introducing new aryl or vinyl groups) and the Buchwald-Hartwig amination (for forming C-N bonds).[11] This versatility is a cornerstone of modern medicinal chemistry for building libraries of complex drug candidates.

Conclusion

tert-Butyl (4-bromo-2-methylphenyl)carbamate is a well-characterized solid with defined physical properties that make it an exceptionally useful and reliable building block in organic synthesis. Its thermal stability, predictable solubility, and distinct spectroscopic signatures provide researchers with the necessary tools for its effective use and quality control. A thorough understanding of these fundamental properties, from its melting point to its NMR spectrum, is not merely academic; it is a prerequisite for its successful application in the rigorous and precise world of drug discovery and development.

References

-

ChemBK. tert-Butyl (4-bromo-2-methylphenyl)carbamate. Available from: [Link]

-

Appchem. tert-Butyl (4-bromo-2-fluoro-5-methylphenyl)carbamate | 1260804-94-1. Available from: [Link]

-

PubChem. tert-butyl N-[(4-bromophenyl)methyl]carbamate | C12H16BrNO2 | CID 12453839. Available from: [Link]

-

Supporting Information. Characterization Data of the Products. Available from: [Link]

-

National Institute of Standards and Technology. tert-Butyl carbamate - the NIST WebBook. Available from: [Link]

-

Veeprho. Tert Butyl Carbamate Manufacturer Exporter Supplier from Mumbai India. Available from: [Link]

-

PubChem. tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate | C13H16BrNO3 | CID 52987690. Available from: [Link]

-

Organic Syntheses Procedure. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Available from: [Link]

-

Michael Pittelkow. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Available from: [Link]

-

PubChem. Tert-butyl 4-bromo-2-fluorobenzylcarbamate | C12H15BrFNO2 | CID 53432589. Available from: [Link]

-

National Institute of Standards and Technology. tert-Butyl carbanilate - the NIST WebBook. Available from: [Link]

-

National Institute of Standards and Technology. tert-Butyl carbamate - the NIST WebBook. Available from: [Link]

-

PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Available from: [Link]

-

PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. Available from: [Link]

-

Doc Brown's Advanced Organic Chemistry. infrared spectrum of 2-bromo-2-methylpropane. Available from: [Link]

-

MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Available from: [Link]

-

PubChem. t-Butyl bromide | C4H9Br | CID 10485. Available from: [Link]

-

ResearchGate. Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. Available from: [Link]

- Google Patents. EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde.

Sources

- 1. tert-Butyl (4-bromo-2-methylphenyl)carbamate [chembk.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. synchem.de [synchem.de]

- 7. 306937-14-4|tert-Butyl (4-bromo-2-methylphenyl)carbamate|BLD Pharm [bldpharm.com]

- 8. rsc.org [rsc.org]

- 9. Tert Butyl Carbamate Manufacturer Exporter Supplier from Mumbai India [manaspetrochem.com]

- 10. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate | MDPI [mdpi.com]

solubility of tert-Butyl (4-bromo-2-methylphenyl)carbamate in organic solvents

An In-Depth Technical Guide to the Solubility of tert-Butyl (4-bromo-2-methylphenyl)carbamate in Organic Solvents

Abstract

Understanding the solubility of pharmaceutical intermediates is a cornerstone of efficient process development, enabling robust strategies for reaction, purification, and formulation. This guide provides a comprehensive technical overview of the solubility characteristics of tert-Butyl (4-bromo-2-methylphenyl)carbamate (CAS: 306937-14-4), a key building block in organic synthesis. While specific quantitative data for this compound is not broadly published, this document synthesizes foundational principles of chemical solubility, predictive analysis based on molecular structure, and detailed, field-proven methodologies for experimental solubility determination. It is designed to equip researchers, process chemists, and drug development professionals with the theoretical knowledge and practical protocols necessary to effectively work with this and structurally related compounds.

Introduction: The Critical Role of Solubility in Process Chemistry

Tert-Butyl (4-bromo-2-methylphenyl)carbamate is a synthetic intermediate whose value lies in its versatile chemical handles: a Boc-protected amine for directed reactions and a brominated aromatic ring for cross-coupling chemistries. The efficiency of any synthetic step involving this intermediate—from reaction kinetics in a chosen solvent to its isolation and purification via crystallization—is fundamentally governed by its solubility.

A poorly chosen solvent can lead to:

-

Inefficient Reactions: Low solubility of reactants can hinder reaction rates and lead to heterogeneous mixtures that are difficult to manage at scale.

-

Low Purification Yields: Crystallization, the primary method for purifying solid intermediates, is critically dependent on the compound having high solubility in a hot solvent and low solubility in the same solvent when cold.[1]

-

Processing and Handling Challenges: Unforeseen precipitation or difficulty dissolving the material can cause blockages and inconsistencies in a manufacturing environment.

This guide will deconstruct the factors influencing the solubility of this carbamate and provide actionable protocols for its empirical determination.

Theoretical Principles & Predictive Solubility Analysis

The principle of "like dissolves like" provides a foundational framework for predicting solubility.[2] This means that solutes tend to dissolve in solvents that share similar intermolecular forces. The molecular structure of tert-Butyl (4-bromo-2-methylphenyl)carbamate presents several distinct functional regions that dictate its interactions:

-

Aryl Halide Core: The 4-bromo-2-methylphenyl group is predominantly non-polar and lipophilic. This large, hydrophobic surface area suggests good solubility in non-polar aromatic solvents (e.g., Toluene) and moderately polar aprotic solvents (e.g., Ethyl Acetate, Tetrahydrofuran).

-

Carbamate Linkage (-NH-C(O)-O-): This is the most polar region of the molecule. The nitrogen atom acts as a hydrogen bond donor, while the two oxygen atoms are hydrogen bond acceptors. This functional group promotes solubility in solvents capable of hydrogen bonding, such as alcohols (Methanol, Ethanol) or polar aprotic solvents like Acetone.[3][4]

-

Tert-Butyl Group: This bulky, aliphatic group is highly non-polar and sterically hindering. It contributes significantly to the molecule's affinity for non-polar solvents (e.g., Hexanes, Heptane) and can disrupt the efficiency of crystal lattice packing, which may enhance overall solubility compared to a less hindered analogue.

Causality in Solvent Interaction: The interplay between these regions determines the overall solubility profile. While the polar carbamate group might suggest solubility in polar protic solvents like methanol, the large non-polar surface area of the rest of the molecule will dominate, leading to what is generally described as high solubility in common organic solvents.[5] The ideal solvent will effectively solvate both the non-polar and polar regions of the molecule.

Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile can be predicted. This serves as a starting point for experimental solvent screening.

| Solvent Class | Example Solvent | Key Properties | Predicted Solubility of tert-Butyl (4-bromo-2-methylphenyl)carbamate | Rationale |

| Aprotic Polar | Acetone | B.P: 56°C, Polarity: High | High | The ketone group is an excellent hydrogen bond acceptor for the carbamate N-H, while the overall solvent polarity accommodates the aryl ring. |

| Ethyl Acetate (EtOAc) | B.P: 77°C, Polarity: Medium | High | Balances polarity to solvate the carbamate with sufficient non-polar character for the aryl and tert-butyl groups. A common choice for chromatography and crystallization. | |

| Tetrahydrofuran (THF) | B.P: 66°C, Polarity: Medium | High | Similar to EtOAc, its ether oxygen can accept hydrogen bonds, and its cyclic structure effectively solvates the aromatic core. | |

| Dichloromethane (DCM) | B.P: 40°C, Polarity: Medium | Very High | Excellent solvent for a wide range of organic compounds; effectively solvates both polar and non-polar moieties. | |

| Protic Polar | Methanol (MeOH) | B.P: 65°C, Polarity: High | Medium to High | Can both donate and accept hydrogen bonds, interacting strongly with the carbamate. May be slightly less effective at solvating the non-polar regions. |

| Ethanol (EtOH) | B.P: 78°C, Polarity: High | Medium to High | Similar to methanol but slightly less polar, potentially offering a better balance for this molecule. Often a good choice for crystallization.[3] | |

| Non-Polar | Toluene | B.P: 111°C, Polarity: Low | Medium to High | Pi-stacking interactions between toluene and the compound's aromatic ring can promote solubility. |

| Hexanes / Heptane | B.P: 69°C / 98°C, Polarity: Very Low | Low to Medium | Primarily interacts with the tert-butyl and aryl groups. The polar carbamate limits solubility. Often used as an anti-solvent in crystallizations.[4] | |

| Highly Polar | Water | B.P: 100°C, Polarity: Very High | Insoluble | The large, non-polar structure cannot overcome the strong hydrogen-bonding network of water. |

Experimental Determination of Thermodynamic Solubility

For process development, a precise, quantitative understanding of solubility is required. The "gold standard" for determining the true equilibrium solubility is the Shake-Flask Method.[6] This method measures the concentration of a saturated solution that is in thermodynamic equilibrium with the solid material.[7]

Protocol: Isothermal Shake-Flask Solubility Determination

This protocol provides a self-validating system for generating reliable solubility data.

Objective: To determine the equilibrium solubility (in mg/mL) of tert-Butyl (4-bromo-2-methylphenyl)carbamate in a selected solvent at a specific temperature.

Materials:

-

tert-Butyl (4-bromo-2-methylphenyl)carbamate (solid powder)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with sealed caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

HPLC or UV-Vis Spectrophotometer for concentration analysis

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid compound to a vial. "Excess" is critical; there must be undissolved solid remaining at the end of the experiment to ensure equilibrium is reached. A general rule is to add at least 2-3 times the expected amount.

-

Add a precise volume of the chosen solvent (e.g., 5.0 mL) to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial on an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility) and moderate agitation.

-

Causality: Agitation ensures a high surface area of contact between the solid and the solvent, accelerating the approach to equilibrium.[7]

-

Allow the mixture to equilibrate for a sufficient duration. For pharmaceutical compounds, 24-72 hours is standard to ensure true thermodynamic equilibrium is achieved, not just a kinetic or metastable state.[7][8]

-

-

Sample Collection and Preparation:

-

After equilibration, stop the shaker and allow the vials to stand undisturbed for at least 1-2 hours in the same temperature-controlled environment. This allows the excess solid to settle.

-

Carefully draw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial.

-

Causality: Filtration is a critical step to remove all microscopic, undissolved particles, which would otherwise lead to an overestimation of solubility.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated HPLC or UV-Vis method to determine its concentration.

-

Calculate the original concentration in the saturated solution (mg/mL), accounting for the dilution factor.

-

-

Validation:

-

To confirm that equilibrium was reached, it is best practice to run parallel experiments and measure the concentration at different time points (e.g., 24h, 48h, and 72h). The solubility value should be constant across the later time points.[7]

-

Workflow Diagram: Shake-Flask Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

High-Throughput Kinetic Solubility Screening

In early-stage drug discovery, a faster, less material-intensive method is often employed. Kinetic solubility measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.[9][10] This is not a true thermodynamic value but is invaluable for ranking compounds. Methods like nephelometry, which measures light scattering from precipitated particles, are common. While useful for aqueous systems, the shake-flask method remains superior for characterizing solubility in organic solvents for process development.

Conclusion

References

- ChemBK. (2024). tert-Butyl (4-bromo-2-methylphenyl)carbamate.

-

Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Available at: [Link]

-

University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Available at: [Link]

-

Nichols, L. (2022). 3.3: Choice of Solvent. Chemistry LibreTexts. Available at: [Link]

-

Quora. (2018). How to choose a solvent for crystallization of an organic compound. Available at: [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.

-

AxisPharm. Kinetic Solubility Assays Protocol. Available at: [Link]

-

ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Available at: [Link]

-

BioDuro. ADME Solubility Assay. Available at: [Link]

-

Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. Available at: [Link]

- Fakhree, M. A. A., et al. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.

-

Semantic Scholar. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Available at: [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]

- PubChem. tert-butyl N-[(4-bromophenyl)methyl]carbamate.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. quora.com [quora.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

tert-Butyl (4-bromo-2-methylphenyl)carbamate NMR spectra

An In-Depth Technical Guide to the NMR Spectra of tert-Butyl (4-bromo-2-methylphenyl)carbamate

Authored by: A Senior Application Scientist

Abstract

In the landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science research, the precise characterization of intermediates is paramount for process validation and quality control. The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategies, valued for its stability and straightforward removal under mild conditions.[1] This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of a key intermediate, tert-Butyl (4-bromo-2-methylphenyl)carbamate. As a primary analytical technique, NMR spectroscopy offers unparalleled insight into molecular structure. Herein, we dissect the predicted spectral features of this molecule, grounding our analysis in the fundamental principles of chemical shift theory and spin-spin coupling. Furthermore, we present a field-proven, self-validating protocol for the acquisition of high-fidelity NMR data, designed to equip researchers and drug development professionals with the expertise to confidently verify the structure and purity of this compound.

Molecular Structure and Predicted Spectral Complexity

The chemical structure of tert-Butyl (4-bromo-2-methylphenyl)carbamate is characterized by a 1,2,4-trisubstituted benzene ring. The substituents—a bromine atom, a methyl group, and a Boc-protected amine—create a dissymmetric electronic environment. This lack of symmetry is a critical determinant of the NMR spectrum, dictating that every carbon and proton on the aromatic ring will be chemically non-equivalent, thus giving rise to a unique resonance signal for each. This complexity, while requiring careful interpretation, provides a rich dataset for unambiguous structural confirmation.

Caption: Structure of tert-Butyl (4-bromo-2-methylphenyl)carbamate.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For the title compound, we anticipate distinct signals for the Boc group, the aromatic protons, the methyl substituent, and the N-H proton.

Causality of Predicted Chemical Shifts:

-

tert-Butyl Protons (t-Bu): The nine protons of the tert-butyl group are equivalent due to free rotation. They are expected to appear as a sharp, intense singlet in a relatively uncongested region of the spectrum, typically between δ 1.4 and 1.5 ppm.[2] This signal is a hallmark diagnostic peak for the successful installation of the Boc protecting group.[2]

-

Methyl Protons (Ar-CH₃): The methyl group at the C2 position is shielded by the adjacent electron-donating carbamate group and is expected to resonate upfield in the aromatic region, around δ 2.1-2.3 ppm.

-

Aromatic Protons (H3, H5, H6):

-

H6: This proton is ortho to the electron-donating -NHBoc group and will be the most shielded of the aromatic protons, likely appearing around δ 7.1-7.3 ppm. It will appear as a doublet, split by H5.

-

H5: This proton is ortho to the electron-withdrawing bromine atom and meta to the -NHBoc group. It will experience deshielding and should appear as a doublet of doublets, split by both H6 and H3, likely in the δ 7.2-7.4 ppm range.

-

H3: This proton is ortho to the methyl group and meta to the bromine. It will be the most deshielded proton, appearing as a doublet (or a narrow singlet if the coupling to H5 is small), expected around δ 7.4-7.6 ppm.

-

-

Carbamate Proton (N-H): The N-H proton signal is often broad due to quadrupole broadening and its chemical shift is highly dependent on solvent, concentration, and temperature.[2] It typically appears as a broad singlet between δ 6.5 and 8.0 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-N | 6.5 - 8.0 | Broad Singlet (br s) | 1H |

| H3 | 7.4 - 7.6 | Doublet (d) | 1H |

| H5 | 7.2 - 7.4 | Doublet of Doublets (dd) | 1H |

| H6 | 7.1 - 7.3 | Doublet (d) | 1H |

| Ar-CH₃ | 2.1 - 2.3 | Singlet (s) | 3H |

| -C(CH₃)₃ | 1.4 - 1.5 | Singlet (s) | 9H |

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will reveal twelve distinct signals, corresponding to each of the unique carbon atoms in the molecule.

Causality of Predicted Chemical Shifts:

-

Carbamate Carbonyl (C=O): The carbonyl carbon of the Boc group is highly deshielded and will appear significantly downfield, typically in the range of δ 152-154 ppm.

-

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The ipso-carbons directly attached to substituents will be most affected. C1 (attached to nitrogen) and C4 (attached to bromine) will be found around δ 138-140 ppm and δ 115-118 ppm, respectively. The other aromatic carbons (C2, C3, C5, C6) will resonate in the typical aromatic region of δ 120-135 ppm.

-

tert-Butyl Carbons: The quaternary carbon of the Boc group is expected around δ 80-82 ppm, while the three equivalent methyl carbons will produce a strong signal around δ 28 ppm.[3]

-

Methyl Carbon (Ar-CH₃): The carbon of the methyl group on the aromatic ring will be the most upfield signal, typically appearing around δ 17-20 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| C=O (Carbamate) | 152 - 154 | Carbonyl |

| C1 (Ar, C-N) | 138 - 140 | Aromatic |

| C2 (Ar, C-CH₃) | 130 - 133 | Aromatic |

| C3 (Ar, C-H) | 132 - 135 | Aromatic |

| C4 (Ar, C-Br) | 115 - 118 | Aromatic |

| C5 (Ar, C-H) | 128 - 131 | Aromatic |

| C6 (Ar, C-H) | 123 - 126 | Aromatic |

| -C (CH₃)₃ | 80 - 82 | Quaternary |

| -C(C H₃)₃ | ~28.3 | Methyl |

| Ar-C H₃ | 17 - 20 | Methyl |

Experimental Protocol for High-Fidelity NMR Data Acquisition

This protocol is designed as a self-validating system, ensuring data integrity through standardized procedures for sample preparation and instrument calibration.

Step 1: Sample Preparation

-

Purity Assessment: Ensure the analyte is of high purity (>95%) to avoid spectral overlap from impurities.

-

Massing: Accurately weigh 10-15 mg of tert-Butyl (4-bromo-2-methylphenyl)carbamate for ¹H NMR (or 50-75 mg for ¹³C NMR).

-

Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent first choice as it is a relatively non-polar solvent that dissolves a wide range of organic compounds and has a minimal number of solvent signals.[4] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, but be aware that solvent-solute interactions can cause significant changes in chemical shifts.[5][6][7]

-

Transfer & Filtration: Transfer the solution to a clean, dry 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette.

-

Internal Standard: CDCl₃ typically contains a small amount of tetramethylsilane (TMS), which serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).

Step 2: NMR Spectrometer Setup and Data Acquisition

This protocol assumes a 400 MHz NMR spectrometer.

-

Instrument Tuning: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Tune and match the probe for both ¹H and ¹³C frequencies.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

-

Number of Scans: 16 scans.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): ~3 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled with NOE (zgpg30).

-

Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

-

Number of Scans: 1024 scans (or more, depending on concentration).

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): ~1 second.

-

Step 3: Data Processing and Validation

-

Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1.0 Hz for ¹³C) and perform Fourier transformation.

-

Correction: Manually phase the spectrum and apply a baseline correction.

-

Calibration (Self-Validation): Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃ in ¹H NMR; 77.16 ppm for ¹³C NMR).[1][2] This step ensures the accuracy and comparability of the data.

-

Integration: Integrate all signals in the ¹H spectrum. The relative integrals should correspond to the number of protons for each signal (e.g., the ratio of the tert-butyl singlet to the methyl singlet should be approximately 9:3 or 3:1). This integration check serves as an internal validation of the signal assignments.

-

Peak Picking: Assign the calibrated chemical shift values to all significant peaks in both spectra.

Caption: Standard workflow for NMR data acquisition and analysis.

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy provides an unambiguous analytical fingerprint for tert-Butyl (4-bromo-2-methylphenyl)carbamate. The characteristic intense singlet of the Boc group in the ¹H spectrum serves as a rapid confirmation of successful amine protection, while the complex splitting pattern in the aromatic region confirms the substitution pattern of the phenyl ring. By following a robust and self-validating experimental protocol, researchers can acquire high-quality spectral data, enabling confident structural elucidation and purity assessment, which are critical checkpoints in any synthetic chemistry workflow.

References

-

Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? [Online Forum]. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Available at: [Link]

-

J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Available at: [Link]

-

Oregon State University. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]

- Supporting Information for a relevant chemical synthesis. (n.d.). This document provides experimental data for analogous compounds like tert-butyl (4-bromophenyl)carbamate. [Link to a representative supporting information document, if available, otherwise a general link to a journal known for such publications]. A specific example can be found in various synthesis papers.

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

-

Scholars Research Library. (2011). Der Pharma Chemica. Available at: [Link]

-

National Institutes of Health (NIH). (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]

Sources

- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rsc.org [rsc.org]

- 4. reddit.com [reddit.com]

- 5. tandfonline.com [tandfonline.com]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. thieme-connect.de [thieme-connect.de]

An In-depth Technical Guide to the Infrared Spectroscopy of tert-Butyl (4-bromo-2-methylphenyl)carbamate

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of tert-butyl (4-bromo-2-methylphenyl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical interpretation of the compound's vibrational spectroscopy, offering field-proven insights into its structural characterization.

Introduction: The Structural Significance of tert-Butyl (4-bromo-2-methylphenyl)carbamate

tert-Butyl (4-bromo-2-methylphenyl)carbamate is a vital building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure incorporates several key functional groups: a carbamate, a substituted aromatic ring, and a halogen atom. The strategic placement of the tert-butyl protecting group on the amine allows for controlled reactions at other sites of the molecule. Understanding the purity and structural integrity of this compound is paramount, and Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose.

This guide will elucidate the expected IR absorption frequencies for tert-butyl (4-bromo-2-methylphenyl)carbamate, explaining the underlying molecular vibrations. By understanding these characteristic spectral features, researchers can confidently identify this compound, assess its purity, and monitor its transformations in chemical reactions.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To obtain a reliable IR spectrum of tert-butyl (4-bromo-2-methylphenyl)carbamate, a standardized protocol is essential. The following methodology ensures high-resolution data suitable for detailed analysis.

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

-

The sample can be analyzed as a solid using either Potassium Bromide (KBr) pellets or Attenuated Total Reflectance (ATR).

Step-by-Step KBr Pellet Method:

-

Sample Preparation: Thoroughly grind a small amount (1-2 mg) of tert-butyl (4-bromo-2-methylphenyl)carbamate with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Background Collection: Record a background spectrum of the empty sample compartment to account for atmospheric CO2 and water vapor.

-

Sample Spectrum: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction and, if necessary, a baseline correction.

Step-by-Step ATR Method:

-

Crystal Cleaning: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Background Collection: Record a background spectrum with the clean, empty ATR accessory.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.

-

Sample Spectrum: Acquire the sample spectrum as described for the KBr method.

-

Data Processing: The instrument's software will automatically perform an ATR correction.

Spectral Interpretation: Decoding the Vibrational Fingerprint

The IR spectrum of tert-butyl (4-bromo-2-methylphenyl)carbamate is a composite of the vibrational modes of its constituent functional groups. The following sections detail the expected absorption bands and their assignments.

N-H Stretching Vibration

The carbamate group contains a secondary amine, which gives rise to a characteristic N-H stretching vibration. For secondary amines, a single N-H stretching band is expected.[1][2] This peak is typically found in the region of 3400-3250 cm⁻¹ .[2] Its position can be influenced by hydrogen bonding; in the solid state, this peak may be broader and at a lower wavenumber compared to a dilute solution in a non-polar solvent.

C-H Stretching Vibrations

Two types of C-H bonds are present in the molecule: those of the aromatic ring and those of the aliphatic methyl and tert-butyl groups.

-

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring typically appear as a group of weak to medium bands just above 3000 cm⁻¹ .

-

Aliphatic C-H Stretch: The asymmetric and symmetric stretching vibrations of the methyl and tert-butyl groups will result in strong absorptions in the 2960-2850 cm⁻¹ region.[1]

The Carbonyl (C=O) Stretch: A Key Diagnostic Peak

The carbonyl group of the carbamate is one of the most prominent features in the IR spectrum. The C=O stretching vibration gives rise to a strong, sharp absorption band. For carbamates, this peak is typically observed in the range of 1725-1680 cm⁻¹ .[3][4] The exact position is sensitive to the electronic environment.

Aromatic Ring Vibrations

The substituted benzene ring exhibits several characteristic vibrations:

-

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically produce a series of medium to weak absorptions in the 1600-1450 cm⁻¹ region.

-

C-H Bending: Out-of-plane C-H bending vibrations are particularly useful for determining the substitution pattern of the aromatic ring. For a 1,2,4-trisubstituted benzene ring, characteristic bands are expected in the 900-690 cm⁻¹ region.

Carbamate and Amine Vibrations

Beyond the N-H and C=O stretches, the carbamate and amine functionalities contribute to other spectral features:

-

N-H Bending: The in-plane bending (scissoring) vibration of the N-H bond of the secondary amine is expected to appear in the 1650-1580 cm⁻¹ region.[2][5]

-

C-N Stretching: The stretching vibration of the C-N bond in aromatic amines typically gives a strong band in the 1335-1250 cm⁻¹ range.[2][5][6]

The Fingerprint Region: C-O, C-Br, and Skeletal Vibrations

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of absorptions that are unique to the molecule as a whole.

-

C-O Stretching: The C-O stretching vibration of the carbamate ester group is expected to appear in the 1250-1020 cm⁻¹ region.

-

C-Br Stretching: The stretching vibration of the carbon-bromine bond is typically found in the 750-500 cm⁻¹ range.[7]

Summary of Expected IR Absorptions

The following table summarizes the key diagnostic IR absorption bands for tert-butyl (4-bromo-2-methylphenyl)carbamate.

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| N-H Stretch | 3400-3250 | Medium |

| Aromatic C-H Stretch | > 3000 | Weak to Medium |

| Aliphatic C-H Stretch | 2960-2850 | Strong |

| C=O Stretch (Carbamate) | 1725-1680 | Strong |

| N-H Bend | 1650-1580 | Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium to Weak |

| C-N Stretch (Aromatic) | 1335-1250 | Strong |

| C-O Stretch (Carbamate) | 1250-1020 | Medium |

| Aromatic C-H Bend (out-of-plane) | 900-690 | Medium to Strong |

| C-Br Stretch | 750-500 | Medium to Strong |

Visualizing the Molecular Structure and Key Vibrational Modes

The following diagram illustrates the molecular structure of tert-butyl (4-bromo-2-methylphenyl)carbamate and highlights the key functional groups responsible for the characteristic IR absorptions.

Figure 1. Molecular structure of tert-butyl (4-bromo-2-methylphenyl)carbamate with key IR vibrational modes highlighted.

Conclusion: A Powerful Tool for Structural Verification

Infrared spectroscopy is an indispensable analytical method for the characterization of tert-butyl (4-bromo-2-methylphenyl)carbamate. By carefully analyzing the positions, intensities, and shapes of the absorption bands corresponding to the N-H, C-H, C=O, C-N, C-O, and C-Br vibrations, researchers can unequivocally confirm the identity and structural features of this important synthetic intermediate. This guide provides the foundational knowledge for accurate and confident spectral interpretation, empowering scientists in their drug discovery and development endeavors.

References

- D. L. Pavia, G. M. Lampman, G. S. Kriz, J. R. Vyvyan, Introduction to Spectroscopy, 5th ed., Cengage Learning, 2015.

- G. Socrates, Infrared and Raman Characteristic Group Frequencies: Tables and Charts, 3rd ed., John Wiley & Sons, 2001.

-

University of California, Los Angeles (UCLA) Chemistry Department, IR Spectroscopy Tutorial: Amines, [Link]

-

Chemistry LibreTexts, Spectroscopy of Amines, [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan, SDBS (Spectral Database for Organic Compounds), [Link]

-

WikiEducator, Infrared spectroscopy (Identifying Compounds or ligands), [Link]

- M. F. Kovacs, Jr., Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides, Journal of the Association of Official Analytical Chemists, 1964, 47 (6), 1097–1110.

-

Doc Brown's Chemistry, Infrared spectrum of 2-bromo-2-methylpropane, [Link]

Sources

- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study [mdpi.com]

- 5. wikieducator.org [wikieducator.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Mass Spectrometry of tert-Butyl (4-bromo-2-methylphenyl)carbamate

This guide provides a comprehensive analysis of the mass spectrometric behavior of tert-Butyl (4-bromo-2-methylphenyl)carbamate, a compound of interest in drug development and organic synthesis. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the core principles of its fragmentation, provides a detailed protocol for its analysis, and offers insights into the interpretation of the resulting data.

Introduction: The Analytical Significance of a Substituted Carbamate

Tert-Butyl (4-bromo-2-methylphenyl)carbamate belongs to the carbamate class of compounds, which are pivotal structural motifs in numerous pharmaceuticals and agrochemicals. The presence of a bromine atom and a tert-butyl protecting group introduces specific and predictable fragmentation patterns in mass spectrometry, making it an excellent model for understanding the gas-phase chemistry of more complex molecules. Accurate characterization and quantification of such compounds are critical for ensuring the purity, stability, and efficacy of active pharmaceutical ingredients (APIs). This guide will provide the foundational knowledge and practical methodology to confidently analyze this and structurally related molecules.

Theoretical Framework: Predicting the Fragmentation Cascade

The mass spectrum of tert-Butyl (4-bromo-2-methylphenyl)carbamate is dictated by the interplay of its key structural features: the brominated aromatic ring, the N-Boc (tert-butoxycarbonyl) protecting group, and the methyl substituent. Understanding the characteristic fragmentation of these moieties allows for a confident prediction of the resulting mass spectrum.

The Isotopic Signature of Bromine

A hallmark of compounds containing a single bromine atom is the presence of a distinct isotopic pattern for the molecular ion and any bromine-containing fragments. This arises from the nearly equal natural abundance of its two stable isotopes, 79Br (50.7%) and 81Br (49.3%). This results in two peaks of almost equal intensity separated by 2 m/z units (M+ and M+2), providing an immediate and reliable indicator for the presence of bromine in an unknown analyte.

The Labile Nature of the Tert-Butyl Group

The tert-butyl group, commonly used as a protecting group in organic synthesis, is notoriously unstable under mass spectrometric conditions. Its fragmentation is a dominant process and can proceed through several well-established pathways. The most common is the loss of isobutylene (C4H8), a neutral molecule with a mass of 56 Da, through a McLafferty-type rearrangement. This results in a prominent M-56 peak.

Carbamate Bond Cleavage

The carbamate linkage itself is susceptible to fragmentation. For N-Boc protected amines, a characteristic loss of the entire tert-butoxycarbonyl group as isobutylene and carbon dioxide can occur, leading to a neutral loss of 100 Da. Alternatively, cleavage can result in the formation of a protonated amine after the loss of the Boc group.

Predicted Mass Spectrum and Fragmentation Pathway

Based on the principles outlined above, we can predict the major fragment ions for tert-Butyl (4-bromo-2-methylphenyl)carbamate (Molecular Weight: 286.17 g/mol for the monoisotopic mass with 79Br).

Predicted Major Fragment Ions

| Predicted m/z | Ion Formula | Description of Fragmentation Pathway |

| 286/288 | [C12H16BrNO2]+• | Molecular ion (M+•) exhibiting the characteristic 1:1 isotopic pattern for bromine. |

| 230/232 | [C8H8BrNO]+• | Loss of isobutylene (56 Da) from the molecular ion. |

| 186/188 | [C7H8BrN]+• | Loss of the entire Boc group (100 Da) from the molecular ion, resulting in the protonated 4-bromo-2-methylaniline. |

| 158/160 | [C6H5Br]+• | Further fragmentation of the aromatic ring, potentially through the loss of a methyl group and HCN. |

| 57 | [C4H9]+ | The tert-butyl cation, a highly stable and therefore often abundant fragment. |

Visualizing the Fragmentation Cascade

The logical flow of the fragmentation process can be visualized as follows:

chemical structure of tert-Butyl (4-bromo-2-methylphenyl)carbamate

An In-Depth Technical Guide to tert-Butyl (4-bromo-2-methylphenyl)carbamate

Introduction

tert-Butyl (4-bromo-2-methylphenyl)carbamate is a versatile chemical intermediate of significant interest to the synthetic organic chemistry and pharmaceutical development communities. Its structure, featuring a bromo-functionalized aromatic ring, a sterically influential methyl group, and a stable tert-butyloxycarbonyl (Boc) protected amine, offers a unique combination of reactivity and stability. This strategic arrangement of functional groups makes it an invaluable building block for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents and functional materials.

This guide provides a comprehensive technical overview of tert-Butyl (4-bromo-2-methylphenyl)carbamate, structured from the perspective of a senior application scientist. We will delve into its core chemical properties, present a field-proven synthesis protocol with mechanistic insights, discuss methods for its structural confirmation, and explore its applications as a pivotal synthetic intermediate.

Chemical Structure and Physicochemical Properties

The utility of any chemical reagent begins with a fundamental understanding of its structure and physical characteristics. The molecule consists of a 4-bromo-2-methylaniline core where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This Boc protecting group is critical; it is stable under a wide range of conditions but can be selectively removed under acidic conditions, allowing for the controlled unmasking of the amine at a desired stage in a synthetic sequence[1]. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, while the ortho-methyl group provides steric influence that can direct the regioselectivity of subsequent transformations.

Caption: 2D Chemical Structure of tert-Butyl (4-bromo-2-methylphenyl)carbamate.

Table 1: Nomenclature and CAS Identification

| Identifier | Value |

|---|---|

| IUPAC Name | tert-butyl N-(4-bromo-2-methylphenyl)carbamate |

| Synonyms | (4-Bromo-2-methylphenyl)carbamic acid tert-butyl ester, N-BOC-4-bromo-2-methylaniline[2] |

| CAS Number | 306937-14-4[3][4][5] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₂H₁₆BrNO₂ | [3][4] |

| Molecular Weight | 286.17 g/mol | [3] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 93°C | [4][6] |

| Boiling Point | 294.7 ± 33.0 °C (Predicted) | [2][6] |

| Density | ~1.35 g/cm³ (Predicted) | [4][6] |

| Solubility | High solubility in common organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate) | [6][7] |

| Storage | Sealed in dry, 2-8°C |[2][6] |

Synthesis Protocol and Mechanistic Rationale

The most direct and widely adopted method for synthesizing tert-Butyl (4-bromo-2-methylphenyl)carbamate is the N-tert-butoxycarbonylation of 4-bromo-2-methylaniline. This reaction utilizes di-tert-butyl dicarbonate (Boc₂O) as the Boc-donating electrophile.

Causality of Experimental Design: The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to ensure the solubility of both the aniline starting material and the Boc anhydride reagent. A mild base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often included. Its role is to scavenge the acidic byproducts of the reaction, driving the equilibrium towards the product and preventing the potential for protonation of the starting aniline, which would render it non-nucleophilic. The reaction proceeds efficiently at ambient temperature, reflecting the high reactivity of the amine nucleophile towards the Boc anhydride.

Caption: Experimental workflow for the synthesis of the target carbamate.

Detailed Experimental Protocol:

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-methylaniline (5.0 g, 26.9 mmol) and triethylamine (4.5 mL, 32.3 mmol) in dichloromethane (100 mL). Cool the solution to 0°C in an ice bath.

-

Reaction Execution: To the cooled solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) (6.4 g, 29.6 mmol) in dichloromethane (20 mL) dropwise over 15 minutes.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting aniline is fully consumed (typically 2-4 hours).

-

Aqueous Workup: Quench the reaction by adding 50 mL of deionized water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield a crude solid.

-

Purification: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford tert-Butyl (4-bromo-2-methylphenyl)carbamate as a white solid.

This self-validating protocol incorporates a TLC monitoring step to ensure reaction completion and a robust purification procedure to yield a high-purity final product, ready for structural confirmation and subsequent use.

Structural Elucidation

Confirmation of the chemical structure is paramount. A combination of spectroscopic techniques provides unambiguous evidence for the successful synthesis of tert-Butyl (4-bromo-2-methylphenyl)carbamate. While actual spectra are instrument-dependent, the expected data provides a reliable benchmark for characterization.

Table 3: Characteristic Analytical Data

| Technique | Expected Observations |

|---|---|

| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.0-8.2 (d, 1H, Ar-H), ~7.2-7.4 (m, 2H, Ar-H), ~6.5 (br s, 1H, N-H), ~2.2 (s, 3H, Ar-CH₃), ~1.5 (s, 9H, C(CH₃)₃). Note: Aromatic shifts are estimations based on substitution patterns. The general features are consistent with related structures[8]. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~153 (C=O), ~138 (Ar-C), ~135 (Ar-C), ~132 (Ar-C), ~125 (Ar-C), ~120 (Ar-C), ~118 (Ar-C-Br), ~81 (O-C(CH₃)₃), ~28 (C(CH₃)₃), ~18 (Ar-CH₃). |

| Mass Spec. (ESI+) | m/z = 286.0 [M+H]⁺, 288.0 [M+H+2]⁺ (characteristic isotopic pattern for bromine), 308.0 [M+Na]⁺. |

| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~2980 (C-H stretch, alkyl), ~1710 (C=O stretch, carbamate), ~1580, 1520 (C=C stretch, aromatic). |

Applications in Drug Discovery and Organic Synthesis

The primary value of tert-Butyl (4-bromo-2-methylphenyl)carbamate lies in its role as a bifunctional building block. The Boc-protected amine is inert to many reaction conditions, allowing chemists to perform selective chemistry at the aryl bromide position.

Key Synthetic Transformations:

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond is an excellent substrate for Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex biaryl systems, acetylenic derivatives, or substituted anilines.

-

Lithiation and Grignard Formation: The aryl bromide can be converted into an organometallic reagent (e.g., via lithium-halogen exchange or Grignard reagent formation), which can then be used to react with a wide range of electrophiles.

The resulting products are often key intermediates in the synthesis of pharmaceutically active compounds, where the substituted aniline moiety is a common pharmacophore. After the desired modifications are made to the aromatic ring, the Boc group can be cleanly removed with an acid (e.g., trifluoroacetic acid or HCl in dioxane) to reveal the primary amine, which can then be used for further functionalization, such as amide bond formation or reductive amination. This compound is particularly useful in synthesizing inhibitors for various biological targets, such as kinases, where a substituted aniline core is often required for binding[9].

Caption: Role as an intermediate in diverse synthetic transformations.

Safety and Handling

As with any laboratory chemical, proper handling of tert-Butyl (4-bromo-2-methylphenyl)carbamate is essential. A thorough review of the Safety Data Sheet (SDS) is required before use.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat[10][11].

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Prevent dust formation[10][12].

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, as recommended at 2-8°C[2][6].

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, seeking medical attention[10].

-

Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing[10].

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen[10].

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention[10].

-

Conclusion

tert-Butyl (4-bromo-2-methylphenyl)carbamate is a strategically designed and highly valuable building block for modern organic synthesis. Its orthogonal protecting group strategy, coupled with a reactive site for cross-coupling, provides chemists with a reliable and versatile tool. The robust synthesis, clear structural characteristics, and broad applicability underscore its importance in the rapid assembly of complex molecules, particularly within the demanding pipelines of pharmaceutical research and development. Proper understanding of its properties, synthesis, and handling ensures its effective and safe utilization in the laboratory.

References

-

ChemBK. tert-Butyl (4-bromo-2-methylphenyl)carbamate. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

Supporting Information. Characterization Data of the Products. [Link]

-

Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

-

Pittelkow, M. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]

-

Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tert-Butyl N-(4-bromo-2-methylphenyl)carbamate CAS#: 306937-14-4 [amp.chemicalbook.com]

- 3. synchem.de [synchem.de]

- 4. echemi.com [echemi.com]

- 5. 306937-14-4|tert-Butyl (4-bromo-2-methylphenyl)carbamate|BLD Pharm [bldpharm.com]

- 6. chembk.com [chembk.com]

- 7. tert-Butyl N-(2-bromoethyl)carbamate | 39684-80-5 [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. atlantis-press.com [atlantis-press.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. file.medchemexpress.com [file.medchemexpress.com]

stability and storage of tert-Butyl (4-bromo-2-methylphenyl)carbamate

An In-depth Technical Guide to the Stability and Storage of tert-Butyl (4-bromo-2-methylphenyl)carbamate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the factors governing the stability of tert-Butyl (4-bromo-2-methylphenyl)carbamate, a key intermediate in pharmaceutical and agrochemical synthesis. By examining the inherent chemical liabilities of the N-Boc protecting group and the aryl bromide moiety, this document outlines the principal degradation pathways and establishes a robust protocol for optimal storage and handling. The recommendations herein are designed to ensure the long-term integrity, purity, and performance of this reagent in demanding research and development applications.

Introduction: A Chemist's Perspective on Reagent Integrity

Tert-Butyl (4-bromo-2-methylphenyl)carbamate (CAS No. 306937-14-4) is a bespoke building block, valued for its specific substitution pattern that enables complex molecular constructions. The utility of such a reagent is, however, directly proportional to its chemical purity. Degradation, even at low levels, can introduce impurities that complicate reaction outcomes, reduce yields, and lead to time-consuming purification challenges.

The stability of this molecule is governed by its two primary functional groups: the tert-butoxycarbonyl (N-Boc) protecting group and the carbon-bromine bond on the aromatic ring. While the N-Boc group is renowned for its convenient application and removal, its susceptibility to acid-catalyzed cleavage is a critical stability parameter.[1][2] Similarly, the aryl bromide, while generally stable, can participate in undesired reactions under specific conditions. This guide dissects these liabilities to provide a framework for preserving the compound's integrity from procurement to consumption.

Physicochemical Properties and Inherent Stability Factors

Understanding the fundamental properties of a compound is the first step in predicting its behavior over time.

| Property | Value | Implication for Stability & Storage |

| Molecular Formula | C₁₂H₁₆BrNO₂[3] | - |

| Molecular Weight | 286.16 g/mol [3] | - |

| Physical Form | Solid[4] | As a solid, the compound has lower molecular mobility compared to a liquid, reducing the likelihood of bimolecular decomposition reactions. |

| Melting Point | 93°C[3] | A relatively high melting point suggests good thermal stability under typical ambient and refrigerated conditions. |

| pKa (Predicted) | 13.00 ± 0.70[3] | The N-H proton is weakly acidic, indicating the carbamate nitrogen is not strongly nucleophilic. The key reactivity is the lability of the Boc group under acidic conditions. |

| Storage Temp. | 2-8°C or Room Temp[3][4][5] | Supplier recommendations vary, indicating that while refrigeration is optimal, the compound is reasonably stable at ambient temperature for shipping and short-term storage.[4][5] |

Chemical Stability and Potential Degradation Pathways

From a mechanistic standpoint, two primary degradation pathways must be considered for tert-Butyl (4-bromo-2-methylphenyl)carbamate.

Acid-Catalyzed Deprotection of the N-Boc Group

The most significant stability concern is the hydrolysis of the carbamate bond under acidic conditions. The N-Boc group is notoriously labile in the presence of even mild or catalytic amounts of acid.[6][7]

Mechanism:

-

Protonation: The carbonyl oxygen of the carbamate is protonated by an acid catalyst (H⁺). This increases the electrophilicity of the carbonyl carbon.

-

Carbocation Formation: The molecule fragments, leading to the formation of the free amine (4-bromo-2-methylaniline), carbon dioxide, and a relatively stable tert-butyl carbocation.

-

Elimination: The tert-butyl carbocation rapidly eliminates a proton to form isobutylene gas.[8]

This pathway can be initiated by exposure to acidic fumes in a laboratory environment or by co-storage with acidic materials. Crucially, thermal degradation of the aryl bromide moiety at elevated temperatures can release HBr, creating an acidic microenvironment that can autocatalyze the deprotection of the N-Boc group.[9]

Degradation Involving the Aryl Bromide Moiety

While the C(sp²)-Br bond is generally robust, it is not inert.

-

Thermal Decomposition: At very high temperatures, significantly above typical storage or laboratory conditions, brominated aromatic compounds can undergo thermal decomposition. This process can lead to the release of irritating and corrosive hydrogen bromide (HBr) gas.[9][10] As noted, this HBr can then trigger the degradation of the acid-sensitive N-Boc group.

-

Photolytic Cleavage: Aromatic halides can be susceptible to photolytic cleavage upon exposure to high-energy light (e.g., UV radiation). While less common for bromides than iodides, prolonged exposure to direct sunlight should be avoided to prevent the formation of radical species and subsequent decomposition products.

-

Reductive Debromination: The C-Br bond can be cleaved under reductive conditions (e.g., catalytic hydrogenation, certain metals). This is not a storage concern but a chemical incompatibility to be aware of during reaction planning.

Below is a diagram illustrating the primary degradation pathways.

Caption: Primary degradation pathways for the target compound.

Recommended Storage and Handling Protocol

To ensure maximum shelf-life and reagent integrity, a systematic approach to storage and handling is essential. This protocol is designed as a self-validating system, where adherence to each step mitigates a specific, identified risk.

Summary of Storage Conditions

| Parameter | Optimal Condition | Acceptable (Short-Term) | Unacceptable Condition | Rationale |

| Temperature | 2-8°C [3][5] | Room Temperature (15-25°C)[4] | > 30°C or freeze-thaw cycles | Refrigeration minimizes the kinetic rate of all potential degradation pathways. Elevated temperatures can accelerate hydrolysis and potentially lead to thermal decomposition. |